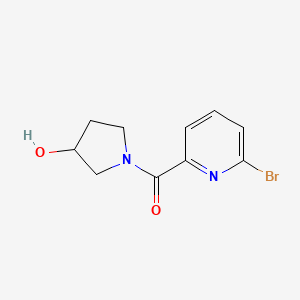

1-(6-Bromopyridine-2-carbonyl)pyrrolidin-3-ol

Descripción

Propiedades

IUPAC Name |

(6-bromopyridin-2-yl)-(3-hydroxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O2/c11-9-3-1-2-8(12-9)10(15)13-5-4-7(14)6-13/h1-3,7,14H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPSDMTPNANMLKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C(=O)C2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Bromination of Pyridine Precursors

The initial step involves the electrophilic aromatic substitution of pyridine derivatives to install the bromine atom at the 6-position. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a solvent such as DMF, which facilitates regioselective bromination.

- Reaction conditions: Stirring at controlled temperature (often room temperature to mild heating).

- Outcome: Formation of 6-bromo-2-aminopyridine intermediates with high regioselectivity.

Formation of the Carbonyl Linkage (Amide Bond Formation)

The key step is the coupling of 6-bromopyridine-2-carboxylic acid derivatives with pyrrolidin-3-ol or its amine analogs to form the amide bond.

- Coupling reagents: HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is commonly used to activate the carboxylic acid.

- Solvent: DMF or dichloromethane.

- Base: Triethylamine or similar bases to facilitate the reaction.

- Temperature: Room temperature to slightly elevated temperatures.

- Purification: Silica gel column chromatography is employed to isolate the product.

Reduction and Functional Group Transformations

In some synthetic routes, reduction steps using sodium borohydride or catalytic hydrogenation (Pd/C) are employed to modify intermediate functionalities, such as converting ketones to alcohols or reducing amides to amines.

- Example: Reduction of intermediate compounds in methanol under reflux for several hours.

- Work-up: Filtration, extraction with ethyl acetate, washing with sodium bicarbonate solution, drying over anhydrous sodium sulfate, and concentration under reduced pressure.

Representative Preparation Procedure (Based on Patent CN105622638A)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Dissolve solid in 5 mL dichloromethane, cool to 0 °C, add 3 mL 4 M HCl, stir 10 min | Acidification to promote reaction | Intermediate obtained |

| 2 | Adjust pH to 8-9 with saturated sodium bicarbonate, extract with dichloromethane and water | Separation of organic layer | Dry over anhydrous sodium sulfate |

| 3 | Concentrate under reduced pressure | Obtain product for further purification | Yellow solid, ~70% yield |

| 4 | Use Pd/C (0.05 equiv) in methanol, add sodium borohydride (3 equiv), reflux 3 hours | Reduction step | Product isolated after filtration and concentration, ~50% yield |

| 5 | Purify by silica gel chromatography | Final purification | Yellow solid, purity confirmed by NMR and LCMS |

Analytical Data Supporting Preparation

- [^1H NMR (500 MHz, CDCl3)](pplx://action/followup): Signals consistent with aromatic protons of bromopyridine and aliphatic protons of pyrrolidin-3-ol.

- LC-MS (ESI): Molecular ion peak corresponding to expected molecular weight (e.g., m/z 204 [M+1]).

- Purity: Confirmed by chromatographic techniques post-purification.

Comparative Table of Key Reaction Parameters and Yields

| Reaction Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination | NBS, DMF | RT | 2-4 h | 70-80 | Regioselective 6-bromo substitution |

| Amide Coupling | 6-Bromopyridine-2-carboxylic acid, pyrrolidin-3-ol, HBTU, base | RT | 12-24 h | 60-75 | Efficient coupling with HBTU |

| Reduction | Pd/C, NaBH4, MeOH reflux | Reflux | 3 h | 50-60 | Conversion of intermediates to target alcohol |

| Purification | Silica gel chromatography | N/A | N/A | N/A | Essential for product purity |

Research Findings and Optimization Notes

- The use of HBTU as a coupling reagent improves amide bond formation efficiency compared to traditional carbodiimide methods.

- Maintaining pH control during extraction steps is critical to maximize product recovery and purity.

- Catalytic hydrogenation with Pd/C and sodium borohydride is a mild and effective method for reducing intermediates without affecting the bromopyridine moiety.

- Reaction times and temperatures are optimized to balance conversion and minimize side reactions.

- Purification by silica gel chromatography is necessary to separate closely related byproducts and confirm compound identity.

Análisis De Reacciones Químicas

Types of Reactions: 1-(6-Bromopyridine-2-carbonyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidin-3-one derivatives, while substitution reactions can introduce various functional groups into the pyridine ring.

Aplicaciones Científicas De Investigación

1-(6-Bromopyridine-2-carbonyl)pyrrolidin-3-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be employed in the study of enzyme interactions and receptor binding due to its structural features.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 1-(6-Bromopyridine-2-carbonyl)pyrrolidin-3-ol involves its interaction with molecular targets such as enzymes and receptors. The bromopyridine moiety can engage in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine/Pyridine Moieties

a) 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a)

- Structure : Contains a phenylethyl-substituted pyrrolidine linked to a phenyl-oxadiazole-pyridine system.

- Key Difference : Replaces the bromopyridine-carbonyl group with a phenyl-oxadiazole-pyridine scaffold.

- Activity : Exhibits antiviral properties, highlighting the importance of pyrrolidine substituents in bioactivity .

b) 3-(2-Bromophenyl)pyrrolidine (A216929)

- Structure : A pyrrolidine ring directly attached to a 2-bromophenyl group.

- Key Difference : Lacks the pyridine-carbonyl linkage, simplifying the aromatic system.

- Molecular Weight : 242.12 g/mol (vs. 295.12 g/mol for the target compound).

- Application : Used as an intermediate in kinase inhibitor synthesis .

c) 2-(6-Bromopyridin-2-yl)propan-2-ol

Brominated Pyridine Derivatives

a) 6-Bromo-2-chloropyridin-3-ol

- Structure : A pyridin-3-ol ring with bromine and chlorine substituents.

- Key Difference : Contains additional halogen (Cl) and lacks the pyrrolidine-carbonyl group.

- Molecular Weight : 208.44 g/mol.

b) 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

Enantiomeric and Stereochemical Variants

a) (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol

Comparative Data Table

Research Findings and Implications

- Role of Halogens : Bromine in the target compound enhances lipophilicity and binding to hydrophobic enzyme pockets, similar to 6-bromo-2-chloropyridin-3-ol .

- Carbonyl Linkage : The carbonyl group in this compound may facilitate hydrogen bonding, a feature absent in simpler analogues like 3-(2-bromophenyl)pyrrolidine .

- Stereochemistry : Enantiomeric variants (e.g., (1R)-1-(6-Bromopyridin-3-yl)ethan-1-ol) show that chirality significantly impacts biological activity, suggesting the target compound’s stereochemistry should be optimized .

Actividad Biológica

1-(6-Bromopyridine-2-carbonyl)pyrrolidin-3-ol is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a bromopyridine moiety, which is known to influence its biological activity. The presence of the bromine atom and the carbonyl group contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antibacterial properties. For instance, compounds structurally related to this compound have shown efficacy against various strains of bacteria, including Staphylococcus aureus, with minimal inhibitory concentration (MIC) values ranging from 0.96 to 7.81 μg/mL .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| 1 | 0.96 | Staphylococcus aureus |

| 2 | 7.81 | Staphylococcus aureus |

Anti-inflammatory Activity

In vitro studies have demonstrated that the compound exhibits anti-inflammatory effects. Specifically, when tested in RAW264.7 macrophages, it reduced pro-inflammatory cytokine production induced by lipopolysaccharide (LPS), suggesting potential applications in treating inflammatory diseases .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. In various studies, pyrrolidine derivatives have been evaluated for their cytotoxic effects against cancer cell lines. For example, compounds similar to this compound have shown selective cytotoxicity in breast cancer models, with growth inhibition observed at concentrations below 100 μM .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.

- Cellular Uptake : Its lipophilic nature allows for effective cell membrane penetration, enhancing its bioavailability.

- Molecular Interactions : The bromopyridine moiety can engage in π-stacking interactions with biological macromolecules, potentially altering their function.

Case Studies

Recent studies have focused on the structure-activity relationships (SAR) of similar compounds:

- A study evaluating various pyrrolidine derivatives found that modifications at the carbonyl position significantly affected their antiproliferative activity against cancer cells. Compounds with a pyridine substituent exhibited enhanced potency compared to those without .

- Another investigation into the anti-inflammatory effects demonstrated that compounds with similar scaffolds effectively reduced nitric oxide production in activated macrophages, indicating a promising therapeutic avenue for inflammatory diseases .

Q & A

What synthetic strategies are effective for introducing the 6-bromo substituent on pyridine in 1-(6-Bromopyridine-2-carbonyl)pyrrolidin-3-ol?

Basic Research Question

The bromination of pyridine derivatives typically employs electrophilic substitution or directed ortho-metalation (DoM) strategies. For 6-bromopyridine precursors, regioselective bromination at the 6-position can be achieved using in the presence of Lewis acids like under controlled temperatures (60–80°C) . Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids may modify pre-functionalized pyridine intermediates. Ensure characterization via to confirm regiochemistry, as bromination patterns influence downstream reactivity.

How does the stereochemistry of the pyrrolidin-3-ol moiety impact the compound’s reactivity or biological activity?

Advanced Research Question

The (S)- or (R)-configuration at the pyrrolidin-3-ol position can alter intermolecular interactions, such as hydrogen bonding or chiral recognition in enzyme binding pockets. For analogous compounds like (S)-1-(pyridin-2-yl)pyrrolidin-3-ol, stereospecific synthesis uses chiral auxiliaries or enantioselective reduction of ketones (e.g., with (- or -BINOL catalysts) . Comparative studies of enantiomers via circular dichroism (CD) or X-ray crystallography are critical to correlate stereochemistry with activity. Computational docking (e.g., AutoDock Vina) may further predict binding affinities to biological targets.

What analytical techniques are optimal for characterizing the carbonyl linkage between pyridine and pyrrolidin-3-ol?

Basic Research Question

The amide/carbonyl bond in the target compound can be confirmed using (signal ~165–175 ppm for carbonyl carbons) and IR spectroscopy (stretching vibrations ~1640–1680 cm) . High-resolution mass spectrometry (HRMS) validates the molecular formula, while HPLC with chiral columns resolves stereoisomeric impurities. For stability studies, monitor hydrolysis under acidic/basic conditions via LC-MS to assess degradation pathways.

How do electronic effects of the bromine substituent influence the compound’s nucleophilic acyl substitution reactivity?

Advanced Research Question

The electron-withdrawing bromine at the pyridine 6-position activates the adjacent carbonyl group toward nucleophilic attack. Kinetic studies using varying nucleophiles (e.g., amines, alkoxides) under different solvents (DMF, THF) can quantify reactivity. Compare with non-brominated analogs to isolate electronic effects. Density functional theory (DFT) calculations (e.g., Gaussian) may model charge distribution and transition states, explaining rate enhancements .

What biocatalytic methods could functionalize the pyrrolidin-3-ol or pyridine moieties in this compound?

Advanced Research Question

Whole-cell biocatalysts (e.g., Burkholderia sp. MAK1) have been used for oxyfunctionalization of pyridine derivatives, introducing hydroxyl or amino groups regioselectively . For the pyrrolidin-3-ol moiety, enzymatic oxidation (e.g., alcohol dehydrogenases) could generate ketone intermediates for further derivatization. Optimize reaction conditions (pH, cofactors) using design-of-experiments (DoE) frameworks to maximize yield and selectivity.

How can contradictory solubility data for similar bromopyridine derivatives guide formulation studies?

Basic Research Question

Discrepancies in solubility (e.g., polar vs. nonpolar solvents) often arise from crystallinity or hydration states. For this compound, perform differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to assess hydration. Use Hansen solubility parameters to screen co-solvents (e.g., DMSO-water mixtures) for improved dissolution .

What retrosynthetic approaches prioritize the pyrrolidin-3-ol and 6-bromopyridine-2-carbonyl units?

Advanced Research Question

Retrosynthetic disconnection at the amide bond suggests two fragments: 6-bromopyridine-2-carboxylic acid and pyrrolidin-3-ol. Coupling via peptide-based reagents (e.g., HATU, EDCI) in anhydrous DMF ensures efficiency . Alternatively, a Ugi four-component reaction could assemble the scaffold in one pot. Validate stepwise vs. convergent synthesis using reaction calorimetry to monitor exothermicity and side-product formation.

How does the compound’s stability under light or heat affect storage and handling protocols?

Basic Research Question

Brominated aromatics are prone to photodegradation or dehydrohalogenation. Conduct accelerated stability studies (ICH Q1A guidelines) under UV light (254 nm) and elevated temperatures (40–60°C). Monitor degradation via HPLC-UV and identify byproducts (e.g., debrominated analogs) using LC-QTOF-MS. Recommend storage in amber vials at –20°C under inert gas (Ar/N) .

What computational tools predict the compound’s pharmacokinetic properties?

Advanced Research Question

Tools like SwissADME or pkCSM estimate logP, bioavailability, and CYP450 interactions. For this compound, the bromine may increase logP (~2.5–3.0), suggesting moderate blood-brain barrier permeability. Molecular dynamics simulations (e.g., GROMACS) can model membrane permeation rates, while ProTox-II predicts toxicity endpoints like hepatotoxicity .

How do steric effects from the pyrrolidine ring influence conformational flexibility?

Advanced Research Question

The pyrrolidine ring’s puckering (envelope or twist conformations) modulates the compound’s 3D structure. Use to identify through-space interactions between the pyrrolidine and pyridine moieties. Compare with X-ray structures of analogs to map torsional angles. Molecular mechanics (MMFF94) simulations may reveal energy barriers for ring inversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.